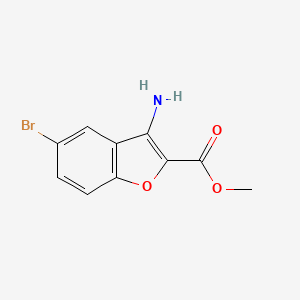

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAAPYPWGNIIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358637 |

Source

|

| Record name | Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-09-4 |

Source

|

| Record name | Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The benzofuran core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1] This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for the chosen synthetic strategy, an analysis of the underlying reaction mechanisms, and comprehensive, field-tested protocols. All experimental procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

The synthesis of substituted benzofurans is a cornerstone of modern heterocyclic chemistry, driven by the diverse pharmacological activities exhibited by this class of molecules.[1] Derivatives have shown promise as anti-tumor, antibacterial, and anti-inflammatory agents, among other therapeutic applications.[1] The target molecule, Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, incorporates three key functionalities: a bromine atom at the 5-position, which can serve as a handle for further cross-coupling reactions; an amino group at the 3-position, a common feature in bioactive molecules that can modulate pharmacological properties; and a methyl ester at the 2-position, which can be readily modified, for instance, into amides.

Several synthetic strategies for the benzofuran core have been reported, including acid-catalyzed cyclizations and transition-metal-catalyzed transformations.[2] However, for the specific substitution pattern of the target molecule, a convergent and highly efficient approach is paramount. This guide details a synthetic route predicated on the intramolecular Thorpe-Ziegler cyclization of a dinitrile intermediate derived from a substituted 2-hydroxybenzonitrile.[3] This strategy is advantageous due to the ready availability of starting materials and the generally high yields of the cyclization step.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed synthetic route for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: O-Alkylation of 5-Bromo-2-hydroxybenzonitrile

The initial step involves the O-alkylation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile with methyl chloroacetate. This is a classic Williamson ether synthesis, a reliable and high-yielding reaction.

Reaction Scheme:

(Chemical structure of Methyl 2-((2-cyano-4-bromophenyl)oxy)acetate) --(NaH, THF)--> (Chemical structure of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate)

Sources

- 1. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] This privileged scaffold is a core structural component in numerous natural products and synthetic molecules with applications ranging from anticancer and antimicrobial to neuroprotective agents.[1][2] Within this broad family, 3-aminobenzofuran derivatives have emerged as particularly valuable pharmacophores, contributing to the development of novel therapeutic agents.[3] This guide focuses on a specific, yet highly significant, member of this class: Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

This compound, with the empirical formula C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol , is a key intermediate and building block in medicinal chemistry.[4] Its strategic substitution pattern—an amino group at the 3-position, a bromine atom at the 5-position, and a methyl carboxylate at the 2-position—offers multiple avenues for chemical modification, making it an ideal starting point for the synthesis of compound libraries aimed at drug discovery. The presence of the bromine atom, for instance, allows for further functionalization through cross-coupling reactions, while the amino group provides a handle for amide bond formation and other derivatizations.

This technical guide will provide a comprehensive overview of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, including its synthesis, physicochemical properties, characterization, and its burgeoning role in the development of next-generation therapeutics.

Physicochemical Properties and Identification

While a specific CAS number for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is not readily found in public databases, the compound is commercially available, indicating its utility and established synthesis.[4] Key identifiers and properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₃ | [4] |

| Molecular Weight | 270.08 g/mol | [4] |

| Appearance | Solid (expected) | [4] |

| InChI | 1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | [4] |

| SMILES | COC(=O)C1=C(N)OC2=CC=C(Br)C=C21 | [4] |

Synthesis and Mechanism

The synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate can be reliably achieved through a well-established synthetic route analogous to that of its ethyl ester counterpart, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.[5][6] The reaction proceeds via a tandem cyclization of a substituted salicylonitrile with an α-haloacetate.

Experimental Protocol: Synthesis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

This protocol is adapted from the synthesis of the corresponding ethyl ester.[5][6]

Materials:

-

5-bromo-2-hydroxybenzonitrile

-

Methyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzonitrile (0.01 mol) in DMF (5 mL), add methyl chloroacetate (0.01 mol) and anhydrous potassium carbonate (0.02 mol).

-

Reflux the reaction mixture for approximately 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Add crushed ice to the filtrate with constant stirring.

-

The resulting solid precipitate is the desired product. Filter the solid, wash with cold water, and dry.

-

For further purification, recrystallize the crude product from ethanol.

Causality of Experimental Choices:

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack of the phenoxide on the methyl chloroacetate.

-

Base (K₂CO₃): Potassium carbonate is a mild base that deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form the more nucleophilic phenoxide ion. An excess is used to ensure complete deprotonation and to neutralize the HCl formed during the reaction.

-

Tandem Reaction: The reaction proceeds in a one-pot fashion. The initial O-alkylation of the hydroxyl group is followed by an intramolecular Thorpe-Ziegler type cyclization, where the nitrile group is attacked by the carbanion generated from the α-carbon of the ester, leading to the formation of the 3-aminobenzofuran ring system.

Characterization and Spectroscopic Data

Detailed spectroscopic data for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is not extensively published. However, based on the well-characterized ethyl ester analog, the following spectral features are expected:[5][6]

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would confirm the 5-bromo substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the benzofuran core.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O and C-Br bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (270.08 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

The crystal structure of the analogous ethyl ester has been determined by X-ray crystallography, revealing a nearly planar benzofuran unit.[5] A similar planarity would be expected for the methyl ester.

Applications in Drug Development

The 3-aminobenzofuran scaffold is a cornerstone in the design of novel therapeutic agents. The strategic placement of the amino, bromo, and carboxylate groups in Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate makes it a versatile platform for generating diverse molecular architectures with a wide range of biological activities.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents.[2] The 3-aminobenzofuran core can be elaborated to interact with various biological targets involved in cancer progression. The amino group can be acylated or alkylated to introduce different side chains that can modulate the compound's activity and selectivity. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and explore structure-activity relationships.

Neurodegenerative Diseases

Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[3][7] These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7][8] Furthermore, certain derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[3] Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate serves as an excellent starting material for the synthesis of novel analogs with enhanced neuroprotective properties.

Experimental Workflows and Data Presentation

General Synthetic Workflow

The synthesis of bioactive molecules from Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate typically follows a modular approach.

Caption: General workflow for the derivatization and biological evaluation of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Safety and Handling

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and multiple points for chemical modification make it an attractive starting material for generating libraries of diverse benzofuran derivatives. The demonstrated biological activities of the 3-aminobenzofuran scaffold, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug development programs.

References

-

Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

-

ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

-

Ncube, B., Khanye, S. D., & Tastan, Bishop, Ö. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 705-712. [Link]

-

Hasanvand, F., Motahari, F., Nadri, H., Moghimi, S., Foroumadi, A., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

-

Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. [Link]

-

Karunakar, P., Girija, C. R., Vaidya, V. P., Krishnamurthy, V., & Yathirajan, H. S. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o342. [Link]

-

ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. [Link]

-

Li, Y., Wang, X., Liu, Y., Zhang, H., & Sun, D. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

-

ResearchGate. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Introduction to a Privileged Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Naturally occurring and synthetic benzofuran derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The versatility of the benzofuran core allows for substitution at various positions, leading to new chemical entities with unique therapeutic potential.[1]

Among these, the 3-aminobenzofuran motif is of particular interest to drug development professionals. This structural class has emerged as a cornerstone for novel therapeutic agents, notably in the field of neurodegenerative diseases, where derivatives have been designed as multifunctional agents for the treatment of Alzheimer's disease.[6][7][8]

This technical guide provides a comprehensive analysis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate , a key intermediate and building block. We will delve into its molecular structure, predicted physicochemical properties, a robust synthetic pathway, and its expected analytical profile. The insights provided herein are curated for researchers and scientists aiming to leverage this molecule in synthetic chemistry and drug discovery programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is defined by a benzofuran core substituted at the 2, 3, and 5 positions. The presence of an amino group at C3, a methyl ester at C2, and a bromine atom at C5 creates a unique electronic and steric environment that dictates its chemical behavior and potential for biological interactions.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₃ | |

| Molecular Weight | 270.08 g/mol | |

| MDL Number | MFCD02855152 | |

| InChI Key | OVAAPYPWGNIIPF-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1=C(N)C2=C(O1)C=C(C=C2)Br | |

| Physical Form | Solid |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can predict its core physicochemical properties based on its structure and data from closely related analogues. These predictions are vital for designing experimental conditions for synthesis, purification, formulation, and biological assays.

| Property | Predicted Value / Observation | Justification & Comparative Insights |

| Melting Point (°C) | 145 - 165 | The corresponding ethyl ester, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, has a reported melting point of 154–156 °C.[9] The methyl ester is expected to have a similar, though slightly different, melting point due to minor variations in crystal packing forces. |

| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Water. | The rigid, aromatic benzofuran core and the bromine atom contribute to hydrophobicity. However, the amino and ester groups can participate in hydrogen bonding, granting solubility in polar organic solvents. Poor aqueous solubility is anticipated. |

| logP (Octanol/Water) | ~2.5 - 3.5 | This estimated value reflects a balance between the lipophilic benzofuran ring system and the polar amino and ester functionalities. This lipophilicity is often crucial for cell membrane permeability in drug candidates. |

| pKa | ~3.0 - 4.0 (for the protonated amine) | The primary aromatic amine is expected to be weakly basic. Its basicity is reduced by the electron-withdrawing effects of the adjacent ester group and the benzofuran ring system. |

Synthesis and Chemical Reactivity

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. The proposed synthesis for the title compound is adapted from a validated protocol for its ethyl ester analogue, demonstrating a logical and efficient pathway.[9]

Proposed Synthetic Protocol

The synthesis proceeds via a tandem O-alkylation and intramolecular cyclization/addition reaction. The choice of a strong base and a polar aprotic solvent is critical for facilitating both steps efficiently in a one-pot procedure.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Addition of Reagent: To this stirring suspension, add Methyl Chloroacetate (1.0 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 90-120 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Precipitation: Pour the filtrate slowly into a beaker containing crushed ice with vigorous stirring.

-

Isolation and Purification: The resulting precipitate is the target product. Isolate the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Caption: Synthetic workflow for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.

Predicted Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity, making it a versatile intermediate for further chemical modification.

-

3-Amino Group: This primary aromatic amine is a nucleophilic center. It can readily undergo N-acylation with acid chlorides or anhydrides, N-alkylation, and can be converted into a diazonium salt for subsequent Sandmeyer-type reactions. This position is the primary handle for diversification.

-

2-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to amides by reacting with amines, further expanding the potential for creating compound libraries.

-

Benzofuran Ring: The ring system is susceptible to electrophilic aromatic substitution. The combined directing effects of the activating amino and furan oxygen groups, and the deactivating bromo and ester groups, will influence the position of any further substitution.

Analytical Characterization (Predicted Spectroscopic Profile)

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Below is the predicted profile for the title compound, based on fundamental principles and data from analogous structures.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ 7.6-7.8 (m, 2H): Aromatic protons on the benzene ring.

-

δ 7.2-7.4 (m, 1H): Aromatic proton on the benzene ring.

-

δ 5.5-6.0 (br s, 2H): Protons of the NH₂ group. The chemical shift can vary with concentration and solvent.

-

δ ~3.9 (s, 3H): Protons of the methyl ester (–OCH₃) group.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~165-170: Carbonyl carbon of the ester.

-

δ ~150-155: Aromatic carbons attached to oxygen.

-

δ ~110-145: Remaining aromatic and furan ring carbons.

-

δ ~52: Methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

3350-3450 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

-

~1700 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

-

1600-1620 cm⁻¹: N-H bending (scissoring) vibration.

-

1200-1300 cm⁻¹: C-O stretching of the ester and furan ether.

-

~700 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI or ESI):

-

Molecular Ion (M⁺): A characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 270 and 272, corresponding to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation: Expect loss of the methoxy group (M-31) or the entire carbomethoxy group (M-59).

-

Applications in Research and Drug Development

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is not an end-product but a high-value starting material. Its utility lies in its potential to serve as a scaffold for the synthesis of more complex molecules with tailored biological activities.

-

Scaffold for Medicinal Chemistry: The amino group serves as a key attachment point for a variety of side chains and pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.[6]

-

Development of CNS Agents: Given the proven activity of 3-aminobenzofuran derivatives as inhibitors of acetylcholinesterase (AChE) and β-amyloid aggregation, this compound is an ideal precursor for developing novel treatments for Alzheimer's disease.[7][8]

-

Anticancer Drug Discovery: The broader benzofuran class has demonstrated significant anticancer properties.[1][3] This building block allows for the synthesis of novel derivatives to be tested against various cancer cell lines and kinase targets.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound should be handled with care according to its known hazard profile.

-

GHS Classification: GHS06 - Acute Toxicity (Oral), Category 3.

-

Signal Word: Danger.

-

Hazard Statement: H301 - Toxic if swallowed.

Recommended Handling Procedures:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Benzofuran – Knowledge and References. Taylor & Francis.

- Methyl 3-amino-5-bromo-1-benzofuran-2-carboxyl

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH.

- (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the tre

- (PDF) Reactivity of Benzofuran Derivatives.

- Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxyl

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Determination of the Aqueous and Organic Solvent Solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1] While specific pre-existing solubility data for this molecule is not extensively documented, this whitepaper outlines the theoretical considerations and provides detailed, field-proven experimental protocols to enable researchers to generate reliable and reproducible solubility data. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices for poorly soluble compounds.[2][3][4][5]

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug, dissolution is the prerequisite for absorption. Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding and quantitative determination of a compound's solubility profile are essential early in the pre-formulation stage.[2][6]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a scientific framework for predicting their in vivo performance.[4][5] Accurately classifying a compound like Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate within the BCS is contingent upon precise solubility determination.[4][5]

Physicochemical Characterization of the Target Compound

A foundational analysis of the molecule's structure provides insight into its expected solubility behavior.

Table 1: Physicochemical Properties of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

| Property | Value | Source |

| IUPAC Name | Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | - |

| Molecular Formula | C₁₀H₈BrNO₃ | |

| Molecular Weight | 270.08 g/mol | |

| Structure | (See Figure 1) | - |

| Key Functional Groups | Aromatic Amine (-NH₂), Ester (-COOCH₃), Bromo (-Br), Benzofuran Core | - |

Figure 1: Chemical Structure

Figure 1: Chemical Structure

Predicted Solubility Profile:

-

Aqueous Solubility: The molecule possesses both hydrophobic (benzofuran ring, bromo group) and hydrophilic (amino, ester groups) features. The rigid, planar benzofuran core and the bromine atom contribute to its lipophilicity, suggesting that its intrinsic aqueous solubility will be low.

-

pH-Dependent Solubility: The presence of a basic amino group is the most critical feature influencing aqueous solubility.[7][8] In acidic conditions (low pH), the amine will be protonated (-NH₃⁺), forming a salt that is expected to be significantly more water-soluble than the neutral form.[7][9] Conversely, at neutral or alkaline pH, the compound will exist in its free base form, which is expected to exhibit minimal aqueous solubility.[2][7] The solubility is therefore predicted to be lowest at a pH above its pKa.[2]

-

Organic Solvent Solubility: The compound is expected to show higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol, which can engage in hydrogen bonding. Solubility in non-polar solvents like hexanes is expected to be very low.

Experimental Determination of Thermodynamic Solubility

For definitive characterization, thermodynamic (or equilibrium) solubility must be determined. The "shake-flask" method developed by Higuchi and Connors is the gold-standard and most reliable technique for this purpose, especially for poorly soluble compounds.[10][11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[10][12]

Core Principle & Workflow

The principle involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture for a sufficient duration to reach equilibrium. The saturated supernatant is then separated from the excess solid and analyzed to determine the concentration of the dissolved compound.

Diagram 1: Shake-Flask Method Workflow. A sequential process from preparation to final quantification.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in a specified solvent at a controlled temperature.

Materials:

-

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (solid, high purity)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), DMSO, Ethanol, Methanol.

Protocol:

-

Preparation:

-

Add an excess amount of the compound to a glass vial. "Excess" means enough solid remains visible at the end of the experiment. A starting point is ~5-10 mg of solid in 2 mL of solvent.

-

Causality: Using an excess ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[10][11]

-

Accurately add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 300 RPM).[13]

-

Agitate for a predetermined period. Equilibration time can vary but is often achieved within 24 to 72 hours.[13] It is crucial to establish this time; for a new compound, samples can be taken at 24, 48, and 72 hours. Equilibrium is reached when the measured concentration no longer increases.[11][13]

-

Causality: Continuous agitation maximizes the surface area contact between the solid and solvent, facilitating the dissolution process to reach equilibrium faster.[13] Constant temperature is critical as solubility is temperature-dependent.[2]

-

-

Phase Separation:

-

Remove vials from the shaker and let them stand briefly to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the sample at high speed and collect the supernatant.

-

Causality: This step is critical to remove all undissolved solid particles.[13] Failure to do so will result in an erroneously high and inaccurate solubility measurement. Potential sorption of the compound onto the filter should be evaluated.[10]

-

-

Analysis (Quantification):

-

Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method. The UV wavelength should be set to the λ_max of the compound for maximum sensitivity.

-

Causality: HPLC-UV is a standard, reliable method for quantifying the concentration of organic molecules.[11] A calibration curve is essential for converting the instrument response (e.g., peak area) into a precise concentration.

-

-

Data Calculation:

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

-

Report the solubility in standard units (e.g., mg/mL or µg/mL) and specify the solvent and temperature.

-

Self-Validation & Trustworthiness:

-

Replicates: Perform each solubility measurement in at least triplicate to ensure reproducibility and calculate standard deviation.[4]

-

Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRD) to confirm that no polymorphic transformation or degradation has occurred, as this would affect the solubility value.[11]

-

pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted significantly due to the addition of the compound.[12][14]

Generating a pH-Solubility Profile

Due to the ionizable amino group, the aqueous solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate will be highly pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Protocol:

-

Follow the shake-flask protocol described above.

-

Instead of a single solvent, use a series of aqueous buffers across a physiologically relevant pH range. Per ICH guidelines, this should include at least pH 1.2, 4.5, and 6.8.[4][5][14] It is also advisable to test at additional pH values (e.g., 2.0, 8.0, 10.0) to fully characterize the profile.

-

Plot the determined solubility (on a log scale) against the final measured pH of the solution.

Diagram 2: pH-Solubility Profiling Workflow. A logical flow from inputs to the final data profile.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Hypothetical Solubility Data for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate at 25°C

| Solvent / Medium | Final pH (Aqueous) | Mean Solubility (µg/mL) | Std. Dev. | Classification |

| pH 1.2 Buffer | 1.21 | [Experimental Value] | [± Value] | [e.g., Soluble] |

| pH 4.5 Buffer | 4.52 | [Experimental Value] | [± Value] | [e.g., Sparingly Soluble] |

| pH 6.8 Buffer | 6.79 | [Experimental Value] | [± Value] | [e.g., Poorly Soluble] |

| Deionized Water | 7.5 (est.) | [Experimental Value] | [± Value] | [e.g., Poorly Soluble] |

| Methanol | N/A | [Experimental Value] | [± Value] | [e.g., Freely Soluble] |

| Ethanol | N/A | [Experimental Value] | [± Value] | [e.g., Soluble] |

| DMSO | N/A | [Experimental Value] | [± Value] | [e.g., Very Soluble] |

Note: This table is a template. The researcher must populate it with their experimentally determined values.

Interpretation: The data will likely confirm the initial predictions: high solubility at low pH, which sharply decreases as the pH increases and the amino group deprotonates. This profile is characteristic of a weakly basic compound and is critical for anticipating absorption windows in the GI tract (e.g., better dissolution in the acidic environment of the stomach).

Conclusion

While a direct literature value for the solubility of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is elusive, this guide provides the necessary scientific framework and actionable protocols for its determination. By employing the gold-standard shake-flask method and systematically evaluating the effect of pH, researchers can generate the high-quality, reliable data required for informed decision-making in drug discovery and development. Adherence to these self-validating protocols ensures the scientific integrity of the results, enabling accurate BCS classification and guiding future formulation strategies.

References

- A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," Inquiries in Biology and Medicine, 2012. [URL: https://www.scispace.com/paper/experimental-and-computational-methods-pertaining-to-drug-solubility-1000000002c90885e357065992e59141]

- ResearchGate, "Can anyone tell me how to perform equilibrium solubility studies step by step practically?," ResearchGate, Nov. 2013. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]

- Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)," Enamine Store. [URL: https://www.enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Lund University, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," Lund University Publications, 2010. [URL: https://lup.lub.lu.se/student-papers/record/1638217]

- BenchChem, "Enhancing Aqueous Solubility of Poorly Soluble Compounds," BenchChem Technical Support Center. [URL: https://www.benchchem.com/technical-center/solubility-enhancement]

- Dissolution Technologies, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter," Dissolution Technologies, 2011. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A01.pdf]

- Quora, "How do you perform the shake flask method to determine solubility?," Quora, Apr. 2017. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]

- A. C. M. de la Torre-Lupian et al., "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries," PubMed Central, Mar. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999818/]

- A. Avdeef, "Determination of aqueous solubility by heating and equilibration: A technical note," National Institutes of Health, 2007. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751372/]

- PubChem, "Methyl 5-bromo-1-benzofuran-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/620341]

- ResearchGate, "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility," ResearchGate, Aug. 2006. [URL: https://www.researchgate.net/publication/231149952_Solubility_of_Amino_Acids_Influence_of_the_pH_value_and_the_Addition_of_Alcoholic_Cosolvents_on_Aqueous_Solubility]

- ACS Publications, "ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium," Molecular Pharmaceutics, Dec. 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.9b00829]

- ICCVAM, "ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay," National Toxicology Program, Sep. 2003. [URL: https://ntp.niehs.nih.gov/iccvam/docs/ivcytotox_docs/solprot.pdf]

- European Medicines Agency, "ICH M9 guideline on biopharmaceutics classification system-based biowaivers," EMA, Feb. 2020. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]

- J. Lee et al., "Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K," Fluid Phase Equilibria, 2013. [URL: https://www.researchgate.

- Quora, "Is the solubility of amino acids affected by their pH levels?," Quora, Apr. 2024. [URL: https://www.quora.com/Is-the-solubility-of-amino-acids-affected-by-their-pH-levels]

- ResearchGate, "ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium," ResearchGate, Dec. 2019. [URL: https://www.researchgate.

- Semantic Scholar, "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility," Semantic Scholar, Aug. 2006. [URL: https://www.semanticscholar.org/paper/Solubility-of-Amino-Acids%3A-Influence-of-the-pH-and-Fuchs-Fischer/08542036c05a11c817282b0f47e335520e5e0422]

- PubChem, "Methyl 3-amino-5-bromothiophene-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139031]

- International Council for Harmonisation, "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9," ICH, Nov. 2019. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]

- PubChem, "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2388825]

- ACS Publications, "Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions," Industrial & Engineering Chemistry Research, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.8b00295]

- ResearchGate, "Dissolution Method Development for Poorly Soluble Compounds," ResearchGate, Jan. 2011. [URL: https://www.researchgate.net/publication/287235281_Dissolution_Method_Development_for_Poorly_Soluble_Compounds]

- Sigma-Aldrich, "Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate," MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700818]

- C. Prabavathi et al., "The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives," EAS Journal of Pharmacy and Pharmacology, Sep. 2023. [URL: https://www.easpublisher.com/media/articles/EASJPP_55_140-160_c.pdf]

- M. S. Karunakar et al., "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate," National Institutes of Health, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884393/]

- PubChem, "Methyl 5-amino-2-methyl-benzofuran-3-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177786663]

- American Elements, "Benzofurans," American Elements. [URL: https://www.americanelements.com/benzofurans]

- Sigma-Aldrich, "Methyl 2-amino-5-bromobenzoate," MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/528811]

Sources

- 1. easpublisher.com [easpublisher.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. quora.com [quora.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in many biologically active molecules and functional materials. The strategic placement of amino, bromo, and carboxylate groups on this scaffold provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic or industrial applications.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of molecular structures. This technical guide provides an in-depth overview of the expected spectroscopic data for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, drawing upon established principles and data from closely related analogs to offer a comprehensive analytical profile.

Molecular Structure and Key Features

The structure of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate incorporates several key features that give rise to characteristic spectroscopic signals:

-

Benzofuran Core: A bicyclic aromatic system that forms the backbone of the molecule.

-

Substituents on the Benzene Ring: A bromine atom at the 5-position and an amino group at the 3-position significantly influence the electronic environment of the aromatic protons.

-

Carboxylate Group: A methyl ester at the 2-position, which is a key functional group for identification in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts (δ) are predicted based on the ethyl ester analog and general substituent effects.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.5 – 8.5 | Multiplet | The bromine and amino groups will influence the precise shifts and splitting patterns of the three aromatic protons. | |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | The chemical shift of the amino protons is variable and depends on concentration and solvent. | |

| OCH₃ | ~3.9 | Singlet | This sharp singlet integrating to 3 protons is characteristic of the methyl ester. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | 160 – 175 | The carbonyl carbon of the ester group. |

| Aromatic/Benzofuran C | 110 – 155 | Multiple signals corresponding to the carbon atoms of the benzofuran ring system. The carbon attached to bromine will be at a higher field. |

| OCH₃ | ~52 | The carbon of the methyl ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.

Characteristic IR Absorption Bands

Based on the functional groups present and data from similar benzofuran derivatives, the following key absorption bands are expected.[2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Amine) | 3350 - 3150 | Medium, Broad | Symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=O Stretch (Ester) | 1720 - 1690 | Strong, Sharp | Stretching vibration of the carbonyl group in the methyl ester. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | In-plane skeletal vibrations of the aromatic ring. |

| C-N Stretch (Amine) | 1420 - 1400 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | Asymmetric and symmetric C-O-C stretching of the ester. |

| C-Br Stretch | 750 - 700 | Medium to Strong | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Expected Mass Spectrum

The molecular formula for Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is C₁₀H₈BrNO₃. The presence of bromine is a key diagnostic feature in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| Ion | m/z (Expected) | Notes |

| [M]⁺ | 268.97 (for ⁷⁹Br) | The molecular ion peak. |

| [M+2]⁺ | 270.97 (for ⁸¹Br) | The isotopic peak for the heavier bromine isotope, with approximately the same intensity as the [M]⁺ peak. |

Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Conclusion

The comprehensive spectroscopic analysis of Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate through NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This technical guide, by leveraging data from closely related analogs and fundamental spectroscopic principles, offers a detailed predictive framework for researchers working with this important chemical entity. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of sound scientific research and development.

References

-

Prabavathi C et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, Vol-5, Iss-5 (Sep-Oct, 2023): 140-160. Available at: [Link]

-

Karunakar, P., Krishnamurthy, V., Girija, C. R., Krishna, V., Vaidya, V. P., & Yamuna, A. J. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o775. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a focal point for drug discovery and development.[5][6][7] This guide offers a comprehensive exploration of the multifaceted pharmacological landscape of benzofuran derivatives. We will delve into the core mechanisms, structure-activity relationships (SAR), and key experimental validations for their most significant therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic activities. This document is designed not merely to list findings but to provide a causal understanding of why these molecules are effective, thereby empowering researchers to design next-generation therapeutics with enhanced efficacy and selectivity.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran structure is a versatile framework found in numerous natural products, particularly in plant families like Moraceae and Asteraceae.[8][9] Its inherent physicochemical properties and the ability to introduce a wide array of substituents at various positions allow for the fine-tuning of its pharmacological profile.[2] This structural versatility enables benzofuran derivatives to interact with a diverse set of biological targets, including enzymes, receptors, and signaling proteins, through mechanisms like hydrogen bonding, π-stacking, and hydrophobic interactions.[8] The following sections will dissect the specific biological activities that arise from this molecular adaptability.

Anticancer Activity: A Primary Therapeutic Frontier

Benzofuran derivatives have emerged as highly promising anticancer agents, often demonstrating potent cytotoxicity against various cancer cell lines with a reduced incidence of adverse effects compared to traditional chemotherapeutics.[2][3][10]

2.1. Mechanisms of Antitumor Action

The anticancer effects of benzofurans are frequently multifactorial.[10] Key mechanisms include:

-

Induction of Apoptosis: Many benzofuran derivatives exert their cytotoxic effects by triggering programmed cell death. For instance, some derivatives have been shown to significantly increase the activity of caspases 3/7, which are key executioners of apoptosis.[11]

-

Enzyme Inhibition: Specific benzofuran-based compounds act as potent inhibitors of crucial oncogenic enzymes. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, by benzofuran-based chalcone derivatives.[12] Other derivatives have been found to inhibit cyclin-dependent kinase 8 (CDK8), an enzyme implicated in tumor progression.[13]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a hallmark of cancer. Benzofurans can interfere with pro-tumor inflammatory signaling, such as the NF-κB pathway, which is discussed further in the anti-inflammatory section.[14]

2.2. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzofuran ring is a critical determinant of anticancer potency and selectivity.[2]

-

Halogenation: The introduction of halogen atoms, particularly bromine, to substituents attached to the benzofuran core (rather than directly on the ring) has been shown to increase cytotoxicity against leukemia and cervical cancer cell lines.[2][10][11]

-

C-2 Position Substitutions: The nature of the group at the C-2 position is often crucial. Ester or heterocyclic ring substitutions at this position have been identified as important for cytotoxic activity.[2]

-

Hybrid Molecules: Hybrid structures that combine the benzofuran scaffold with other pharmacologically active moieties—such as chalcone, triazole, or piperazine—often exhibit synergistic cytotoxic effects and represent a promising strategy for developing highly potent anticancer drugs.[10]

2.3. Quantitative Analysis of Cytotoxic Activity

The following table summarizes the in vitro inhibitory activities of selected benzofuran derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Bromine on methyl at C-3 | K562 (Leukemia) | 5 | [10] |

| HL60 (Leukemia) | 0.1 | [10] | ||

| Compound 4g | Chalcone hybrid | HCC1806 (Breast) | 5.93 | [12] |

| HeLa (Cervical) | 5.61 | [12] | ||

| Compound 10h | Amino & Methoxy subs. | L1210 (Leukemia) | 0.016 | [8] |

| Molt4/C8 (Leukemia) | 0.021 | [8] |

2.4. Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.5. Visualization: General Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and validation of benzofuran derivatives for a specific biological activity.

Caption: General workflow for drug discovery using benzofuran derivatives.

Antimicrobial and Anti-inflammatory Activities

Benzofuran derivatives also exhibit significant potential in combating microbial infections and inflammatory conditions.[4][15]

3.1. Antimicrobial Effects

Various benzofuran derivatives show potent activity against a range of pathogens.

-

Antibacterial Activity: Certain aza-benzofuran compounds have demonstrated moderate to potent activity against bacteria like Staphylococcus aureus and Salmonella typhimurium.[15] The specific substitutions dictate the spectrum of activity, with some compounds being more effective against Gram-positive strains.[16]

-

Antifungal Activity: Other derivatives have shown notable antifungal effects against pathogens such as Penicillium italicum and Colletotrichum musae.[15] Naturally occurring benzofurans like Cicerfuran are also known for their antifungal properties.[11]

Quantitative Analysis of Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 1 | S. typhimurium | 12.5 | [15] |

| S. aureus | 12.5 | [15] | |

| Compound 6 | P. italicum | 12.5 | [15] |

| C. musae | 12.5-25 | [15] |

3.2. Anti-inflammatory Action

The anti-inflammatory properties of benzofurans are primarily linked to their ability to modulate key signaling pathways that regulate the production of inflammatory mediators.

-

Mechanism of Action: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[15] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, some piperazine/benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

-

Potency: Several aza-benzofuran compounds have shown potent anti-inflammatory activity, with IC50 values for NO inhibition that are superior to the conventional anti-inflammatory drug celecoxib.[15]

3.3. Experimental Protocol: Griess Assay for Nitric Oxide

Principle: This assay quantifies nitrite (a stable breakdown product of NO) in a supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 mouse macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

3.4. Visualization: NF-κB Signaling Pathway

This pathway is a critical regulator of inflammation and is a key target for many anti-inflammatory benzofuran derivatives.

Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.

Diverse Pharmacological Profile

Beyond anticancer and anti-inflammatory roles, the benzofuran scaffold is key to a wide array of other biological functions.

4.1. Antioxidant Activity

Many benzofuran derivatives are potent antioxidants.[7] Their activity is often enhanced by the presence of hydroxyl groups on the structure.

-

Mechanism: They scavenge free radicals through mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), with the preferred mechanism often depending on the solvent environment.[17] The transformation of a chroman skeleton (like in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[18]

-

Evaluation: The antioxidant capacity is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7]

4.2. Neuroprotective Effects

Benzofuran derivatives show promise for treating neurodegenerative diseases like Alzheimer's.[19]

-

Mechanism: Their neuroprotective effects are multifaceted, including the inhibition of NMDA-induced excitotoxicity, scavenging of reactive oxygen species (ROS), inhibition of β-amyloid aggregation, and modulation of neuroinflammation.[19][20][21][22][23] Certain derivatives can restore levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival.[23]

-

SAR: Structure-activity studies have shown that -CH3 and -OH substitutions at specific positions of the benzofuran-2-carboxamide moiety are important for potent anti-excitotoxic activity.[20][21]

4.3. Antiviral Activity

Specific benzofuran derivatives have demonstrated activity against a range of DNA and RNA viruses.

-

Examples: Compounds have been identified with specific activity against respiratory syncytial virus (RSV) and influenza A virus.[24] More recently, certain benzofuran derivatives were identified as agonists of the STING (Stimulator of Interferon Genes) pathway, leading to the induction of Type I interferons and broad-spectrum antiviral activity against human coronaviruses, including SARS-CoV-2.[25]

4.4. Antidiabetic Activity

The benzofuran scaffold is also being explored for the management of diabetes.

-

Mechanism: Different derivatives act through various mechanisms. Some arylbenzofurans are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, with potency many times that of the reference drug acarbose.[26] Others, particularly benzofuran-containing thiazolidinediones, have shown potent euglycemic and triglyceride-lowering activity in animal models.[27][28] Additionally, some derivatives can inhibit the enzyme 11β-HSD1, which is involved in regulating intracellular glucocorticoid levels and is a therapeutic target for metabolic diseases.[29]

Conclusion and Future Perspectives

The benzofuran nucleus is undeniably a cornerstone of modern medicinal chemistry, serving as a versatile platform for the development of therapeutics targeting a vast range of diseases. The extensive research highlighted in this guide demonstrates that by strategically modifying the benzofuran core, it is possible to develop potent and selective agents for oncology, infectious diseases, inflammation, and neurodegeneration.

Future research should focus on several key areas:

-

Multi-Target Agents: Given the complex nature of diseases like cancer and Alzheimer's, designing benzofuran hybrids that can modulate multiple targets simultaneously is a highly promising strategy.[10][19]

-

Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) properties to ensure efficacy in vivo.

-

Exploring New Biological Space: While much is known, the full therapeutic potential of the benzofuran scaffold has yet to be unlocked. Continued screening against novel biological targets will undoubtedly uncover new therapeutic applications for this remarkable heterocyclic system.

References

- Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

- MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- MDPI. (n.d.).

- MDPI. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.

- MDPI. (n.d.).

- PubMed. (2015).

- RSC Publishing. (n.d.).

- Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity.

- ScienceDirect. (2015).

- Papadaki-Valiraki, A., Todoulou, O., et al. (1993).

- PubMed. (n.d.).

- OMICS Online. (2016).

- González-Ramírez, J. E., et al. (n.d.). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.

- Semantic Scholar. (n.d.).

- PubMed Central. (n.d.). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.

- PubMed. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- Bentham Science. (n.d.).

- Reddy, K. A., Lohray, B. B., et al. (n.d.). Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-containing Thiazolidinediones. PubMed.

- PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

- ResearchGate. (n.d.).

- Benchchem. (n.d.).

- RSC Publishing. (2019).

- IJSDR. (n.d.).

- ScienceOpen. (2019).

- ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)

- A Research Article. (n.d.).

- ResearchGate. (2026). (PDF)

- PubMed Central. (n.d.). Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities.

- International Journal of Basic & Clinical Pharmacology. (n.d.). A study of anti-inflammatory activity of the benzofuran compound.

- PubMed. (n.d.).

- RSC Publishing. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study.

- ACS Publications. (n.d.). Novel Antidiabetic and Hypolipidemic Agents. 3. Benzofuran-Containing Thiazolidinediones | Journal of Medicinal Chemistry.

- PubMed Central. (2024). In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf.

- ResearchGate. (2025).

- PubMed Central. (n.d.). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study.

- PubMed. (n.d.). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities.

- ResearchGate. (n.d.). Antioxidant activity of the synthesized benzofuran compounds.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 17. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel antidiabetic and hypolipidemic agents. 3. Benzofuran-containing thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]